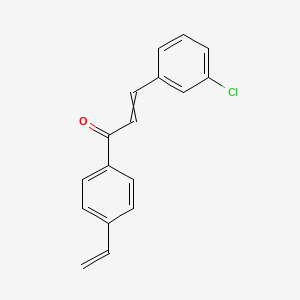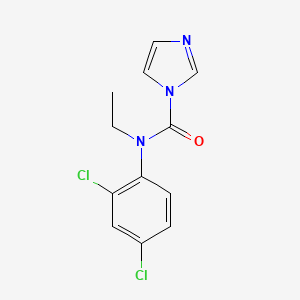![molecular formula C15H16N2 B14625163 N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline CAS No. 58758-12-6](/img/structure/B14625163.png)
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a dimethylamino group attached to a phenyl group, making it a tertiary amine. This compound is often used as a precursor in the synthesis of various dyes and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
The industrial production of this compound typically involves the same alkylation process, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency. The use of acid catalysts and controlled reaction environments ensures the consistent production of high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes such as crystal violet and malachite green.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline exerts its effects involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form stable complexes with metal ions, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A closely related compound with similar chemical properties and applications.
N,N-Dimethylphenethylamine: Another related compound used in different industrial and research applications.
Uniqueness
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo various substitutions makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
58758-12-6 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h3-12H,1-2H3 |
Clé InChI |
AAHDVBIGFPFGDQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
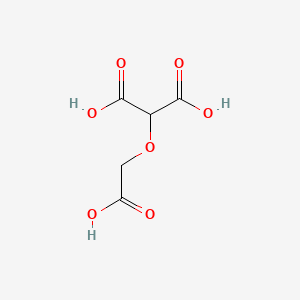

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
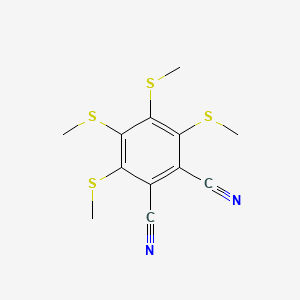
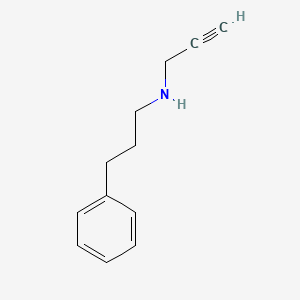
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)

